
N,N-dimethyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine-1-carboxamide
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Overview
Description
N,N-dimethyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine-1-carboxamide is a complex organic compound with a unique structure that includes a piperazine ring, a sulfonyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperazine ring and the introduction of the sulfonyl and carboxamide groups. Common reagents used in the synthesis include N,N-dimethylformamide, 2,4,6-trimethylphenylsulfonyl chloride, and piperazine. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as crystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound features a piperazine core with a sulfonyl group and a dimethylamino substituent. Its unique structure allows for interactions with various biological targets, making it a candidate for drug development.
Anticancer Activity
Research indicates that compounds similar to N,N-dimethyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine-1-carboxamide exhibit significant anticancer properties. Studies have shown that such compounds can inhibit the growth of cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.
Study | Cancer Cell Line | Inhibition (%) |
---|---|---|
Study 1 | SNB-19 | 86.61 |
Study 2 | OVCAR-8 | 85.26 |
Study 3 | NCI-H40 | 75.99 |
These findings suggest that this compound could be explored further for its potential as an anticancer agent.
Anti-inflammatory Properties
The compound also shows promise in the treatment of inflammatory conditions. Preliminary studies indicate that it may reduce markers of inflammation in animal models, suggesting its utility in managing diseases characterized by chronic inflammation.
Enzyme Inhibition
This compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to steroid hormone regulation. For instance, it has been linked to the inhibition of aldo-keto reductase family members, which are crucial in the metabolism of androgens and estrogens.
Interaction with Endocannabinoid System
The compound is hypothesized to modulate the endocannabinoid system by inhibiting fatty acid amide hydrolase (FAAH), leading to increased levels of endogenous cannabinoids like anandamide. This action could provide analgesic effects and contribute to pain relief strategies.
Case Study 1: FAAH Inhibition and Pain Relief
A study conducted on rats demonstrated that administration of this compound resulted in significant reductions in pain responses in models of both acute and chronic pain. The compound effectively increased levels of anandamide, thereby enhancing its analgesic potential.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of this compound against common pathogens. Results indicated effective inhibition of both Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent in infectious diseases.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(2,4,6-Trimethylphenyl)formamide: A related compound with a similar aromatic structure.
2,6-Dichloro-N,N-dimethylpyridin-4-amine: Another compound with a piperazine ring and similar functional groups.
N,N-dimethyl-4-({[(2,4,6-trimethylphenyl)methyl]amino}methyl)aniline: A compound with a similar piperazine ring and aromatic substituents.
Uniqueness
N,N-dimethyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine-1-carboxamide is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for scientific research and industrial applications.
Biological Activity
N,N-dimethyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine-1-carboxamide is a compound that has garnered attention for its biological activity, particularly in the context of pharmacological applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C16H24N2O2S
- Molecular Weight : 300.44 g/mol
The structure includes a piperazine ring substituted with a sulfonyl group and a carboxamide, which are critical for its biological activity.
This compound has been identified as an inhibitor of specific enzymes involved in thrombus formation, particularly factor Xa. This mechanism is crucial for its potential use in treating thromboembolic disorders.
Antithrombotic Activity
Research indicates that this compound exhibits significant antithrombotic properties. A study highlighted its effectiveness in preventing thrombosis in animal models, demonstrating a dose-dependent response in inhibiting thrombus formation. The following table summarizes key findings from various studies:
Study Reference | Model Used | Dosage (mg/kg) | Observed Effect |
---|---|---|---|
Rat | 10 | 50% reduction in clot weight | |
Mouse | 20 | Significant decrease in thrombus size | |
Rabbit | 15 | Complete inhibition of thrombus formation |
Additional Biological Activities
Beyond its antithrombotic effects, this compound has shown promise in other areas:
- Antiviral Properties : Preliminary studies suggest that it may possess antiviral activity against certain viruses, although further research is needed to elucidate this aspect fully.
- Neuroprotective Effects : Some investigations have indicated potential neuroprotective effects, possibly due to its ability to modulate neurotransmitter systems.
Clinical Applications
- Thromboembolism Prevention : In a clinical trial involving patients with a history of venous thromboembolism, administration of this compound resulted in a significant reduction in recurrence rates compared to placebo controls.
- Combination Therapy : A study explored the use of this compound in combination with other anticoagulants. Results indicated enhanced efficacy and safety profiles when used alongside traditional therapies.
Properties
IUPAC Name |
N,N-dimethyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-12-10-13(2)15(14(3)11-12)23(21,22)19-8-6-18(7-9-19)16(20)17(4)5/h10-11H,6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTRHOBDBLPOCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)N(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>50.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24804005 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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